molecular formula C16H23N3O3 B7182161 N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7182161
M. Wt: 305.37 g/mol
InChI Key: AGYYHYKXHICPKQ-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It consists of a pyrrolidine ring substituted with an acetamidoethyl group and a methoxyphenyl group

Properties

IUPAC Name

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(20)17-8-9-18-16(21)19-10-7-13(11-19)14-5-3-4-6-15(14)22-2/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYHYKXHICPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)N1CCC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetamidoethyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another.

Scientific Research Applications

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

N-(2-acetamidoethyl)-3-(2-methoxyphenyl)pyrrolidine-1-carboxamide can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

    N-(2-acetamidoethyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    N-(2-acetamidoethyl)-3-(2-hydroxyphenyl)pyrrolidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(2-acetamidoethyl)-3-(2-chlorophenyl)pyrrolidine-1-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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